molecular formula C11H18N2 B13224316 (3-Amino-1-phenylpropyl)dimethylamine

(3-Amino-1-phenylpropyl)dimethylamine

Cat. No.: B13224316
M. Wt: 178.27 g/mol
InChI Key: ZXSNXBIFMBANFQ-UHFFFAOYSA-N
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Description

(3-Amino-1-phenylpropyl)dimethylamine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N,N-dimethyl-1-phenylpropane-1,3-diamine

InChI

InChI=1S/C11H18N2/c1-13(2)11(8-9-12)10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3

InChI Key

ZXSNXBIFMBANFQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CCN)C1=CC=CC=C1

Origin of Product

United States

Contextual Significance of Phenylpropylamine Derivatives in Synthetic and Medicinal Chemistry Research

Phenylpropylamine derivatives are a class of organic compounds characterized by a phenyl group attached to a three-carbon (propyl) chain which also bears an amine group. This structural motif is a key feature in a wide array of biologically active molecules and serves as a valuable building block in synthetic organic chemistry.

In medicinal chemistry, the phenylpropylamine scaffold is of particular interest due to its presence in numerous pharmaceuticals and psychoactive compounds. The parent compound, phenylpropylamine, is structurally related to phenethylamine, the backbone of many stimulant drugs like amphetamine. unodc.org This structural similarity often imparts neurological activity to its derivatives. For instance, phenylpropanolamine has been used as a decongestant and appetite suppressant due to its sympathomimetic effects, acting as a norepinephrine releasing agent. consensus.app The ability of many of these smaller amine-containing molecules to cross the blood-brain barrier makes them of special interest for developing drugs that target the central nervous system. wikipedia.org

The versatility of the phenylpropylamine skeleton allows for extensive chemical modification, leading to a broad range of pharmacological activities. Researchers have synthesized and studied numerous derivatives to understand their structure-activity relationships (SAR). unodc.org These studies are crucial for developing new therapeutic agents with improved efficacy and selectivity.

In synthetic chemistry, phenylpropylamine derivatives are valuable intermediates. The amine group can be readily modified, and the chiral nature of many of these compounds makes them useful as building blocks for the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). wikipedia.org The synthesis of chiral amines is an area of active research, with both chemical and biocatalytic methods being explored to produce enantiomerically pure compounds. mdpi.com

Scope and Objectives of Academic Inquiry into 3 Amino 1 Phenylpropyl Dimethylamine

A review of contemporary scientific literature indicates that dedicated academic inquiry into the specific compound (3-Amino-1-phenylpropyl)dimethylamine is limited. There is a notable absence of published research detailing its synthesis, biological activity, or specific applications. While many related phenylpropylamine derivatives have been the subject of extensive study, this particular molecule does not appear to have been a focus of significant investigation.

Based on the chemical structure of this compound, which features a primary amine at the 3-position and a dimethylated tertiary amine at the 1-position of the phenylpropyl backbone, several potential areas of academic inquiry could be proposed. Research objectives for a novel compound with this structure would likely include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its stereoisomers. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Pharmacological Screening: Investigating its potential biological activity. Given its structural similarity to other phenylpropylamines, initial screening would likely focus on its effects on the central nervous system, such as its interaction with monoamine transporters or receptors.

Medicinal Chemistry Exploration: Using the compound as a lead structure for the synthesis of new derivatives. By modifying different parts of the molecule, researchers could explore the structure-activity relationships to optimize its potential therapeutic properties.

Application as a Synthetic Intermediate: Evaluating its utility as a building block in the synthesis of more complex target molecules, leveraging the two distinct amine functionalities.

However, it is important to reiterate that these are hypothetical research avenues based on the study of analogous compounds. Currently, there is no significant body of published work to define the actual scope and objectives of academic research into this compound.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation of 3 Amino 1 Phenylpropyl Dimethylamine

Investigation of Reaction Mechanisms Involving the Aminopropyl Chain

The aminopropyl chain of (3-Amino-1-phenylpropyl)dimethylamine contains two nitrogen atoms with differing substitution patterns: a primary amine and a tertiary amine. This arrangement presents opportunities for a variety of reactions. For example, the primary amine could undergo reactions typical of its class, such as acylation, alkylation, and Schiff base formation. The tertiary amine could participate in reactions as a base or a nucleophile, depending on the reaction conditions.

Further research would be needed to investigate intramolecular interactions between the two amine groups, which could influence the regioselectivity and stereoselectivity of reactions along the chain. The proximity of the phenyl group could also exert steric and electronic effects on the reactivity of the aminopropyl moiety.

Reactivity of the Phenyl Moiety in this compound Towards Electrophiles and Nucleophiles

The phenyl group in this compound is susceptible to electrophilic aromatic substitution. The aminopropyl substituent would act as a directing group, influencing the position of incoming electrophiles on the aromatic ring. The activating or deactivating nature of this substituent would depend on the reaction conditions and the protonation state of the amino groups.

Nucleophilic aromatic substitution is less likely for an unsubstituted phenyl ring but could be possible if the ring were appropriately substituted with electron-withdrawing groups. Detailed kinetic and product studies would be necessary to map the reactivity of the phenyl moiety under various conditions.

Stereochemical Control and Diastereoselectivity in Reactions of this compound

The carbon atom attached to the phenyl group and the primary amino group is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. Reactions involving this stereocenter or the creation of a new stereocenter nearby could proceed with varying degrees of stereochemical control.

The synthesis of chiral 1,3-diamines is an area of active research, with methods being developed to control both relative and absolute stereochemistry. researchgate.netacs.org Asymmetric synthesis strategies could be employed to produce enantiomerically pure this compound, which would be crucial for studying its stereospecific reactions. Investigations into diastereoselective reactions of the racemic or enantiopure compound would provide valuable insight into the influence of the existing stereocenter on the formation of new ones.

Computational Studies on Reaction Energetics and Transition States in this compound Synthesis and Transformations

In the absence of extensive experimental data, computational chemistry could provide valuable initial insights into the properties and reactivity of this compound. Quantum mechanical calculations could be used to determine the molecule's preferred conformations, electronic structure, and bond energies.

Furthermore, computational modeling could be employed to explore the potential energy surfaces of various reactions involving this compound. nih.gov This would allow for the prediction of reaction pathways, the identification of transition state structures, and the calculation of activation energies. Such studies could guide future experimental work by identifying the most plausible reaction mechanisms and predicting the likely outcomes of different reaction conditions.

Sophisticated Analytical Techniques for the Characterization and Quantification of 3 Amino 1 Phenylpropyl Dimethylamine

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of (3-Amino-1-phenylpropyl)dimethylamine. chromatographyonline.com Techniques such as Quadrupole-Orbitrap (Q-Orbitrap) or Time-of-Flight (TOF) mass spectrometry provide mass measurements with high accuracy (typically < 5 ppm), allowing for the calculation of a unique molecular formula. nih.govbioanalysis-zone.com For this compound (C₁₁H₁₈N₂), the expected exact mass of its protonated form [M+H]⁺ can be precisely calculated and compared against the experimental value to confirm its elemental composition.

Beyond molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) is used to investigate the compound's fragmentation pathways. sigmaaldrich.com This provides structural confirmation by breaking the molecule apart and analyzing the resulting fragment ions. The fragmentation of phenylalkylamines is well-characterized and typically involves specific bond cleavages influenced by the position of the phenyl ring and the amino groups.

For this compound, the primary fragmentation pathways upon collision-induced dissociation (CID) are expected to include:

α-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This would lead to the formation of a stable iminium ion. For the dimethylamino group, this would result in the loss of a neutral fragment and the generation of a characteristic ion.

Benzylic cleavage: The bond between the carbon bearing the phenyl group (C1) and the adjacent carbon (C2) is prone to cleavage, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a related benzyl (B1604629) cation, which is a hallmark of many phenyl-containing compounds. mdpi.comresearchgate.net

Loss of dimethylamine (B145610): Cleavage of the C-N bond can result in the loss of the dimethylamine moiety.

A hypothetical fragmentation pattern and the corresponding high-resolution mass data are presented below.

Table 1: Predicted HRMS Fragmentation Data for Protonated this compound [C₁₁H₁₉N₂]⁺

Fragment IonProposed Structure/LossTheoretical m/z
179.1543[M+H]⁺C₁₁H₁₉N₂⁺
134.1278[M+H - HN(CH₃)₂]⁺C₁₀H₁₆⁺
91.0542[C₇H₇]⁺ (Tropylium ion)C₇H₇⁺
58.0651[CH₂=N(CH₃)₂]⁺C₃H₈N⁺

This interactive table outlines the expected major fragments, which are crucial for the structural confirmation of the molecule in complex matrices.

Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise covalent structure of a molecule in solution. aps.org While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multidimensional techniques are required for unambiguous assignment of all proton and carbon signals, especially for a molecule with multiple overlapping signals like this compound. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH and ³JHH couplings). youtube.comsdsu.edu It would be used to trace the connectivity of the propyl chain, correlating the signals for the methine proton at C1 with the methylene (B1212753) protons at C2, and the C2 protons with the methylene protons at C3.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH). slideshare.netnanalysis.com It allows for the definitive assignment of each carbon atom that bears protons.

Based on data from similar structures like 3-phenylpropylamine (B116678) and N,N-dimethylpropionamide, a table of expected chemical shifts can be predicted. rsc.orgchemicalbook.comchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key 2D NMR Correlations (COSY, HMBC)
Phenyl-C1'~145-HMBC to H1, H2', H6'
Phenyl-C2'/C6'~128~7.2-7.4 (m)COSY to H3'/H5'; HMBC to C4', C1
Phenyl-C3'/C5'~129~7.2-7.4 (m)COSY to H2'/H6', H4'; HMBC to C1'
Phenyl-C4'~126~7.2-7.4 (m)COSY to H3'/H5'; HMBC to C2'/C6'
Propyl-C1~65-70~3.0-3.5 (m)COSY to H2; HMBC to Phenyl-C1', C2, C3
Propyl-C2~30-35~1.8-2.2 (m)COSY to H1, H3; HMBC to C1, C3
Propyl-C3~55-60~2.3-2.8 (t)COSY to H2; HMBC to N(CH₃)₂ carbons
N(CH₃)₂~45~2.2-2.5 (s)HMBC to C3

This interactive table summarizes the expected NMR data. Users can correlate proton and carbon shifts and view the key 2D correlations that confirm the molecular structure.

For solid-state analysis, Solid-State NMR (SS-NMR) can provide information about the molecular structure and packing in the crystalline form, offering complementary data to X-ray crystallography.

X-ray Crystallography for Definitive Solid-State Structure Elucidation of this compound and its Co-crystals

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map and build an atomic model of the molecule. acs.org This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers.

While a specific crystal structure for this compound is not publicly available, analysis of a similar compound, 3-phenylpropylamine, reveals key structural features that would be expected. nih.gov The analysis would confirm the geometry of the phenyl ring, the conformation of the propyl chain (often a gauche or anti conformation), and the bond distances and angles throughout the molecule.

Furthermore, X-ray crystallography is essential for studying co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. nih.govrsc.org Co-crystals of this compound could be formed with various co-formers (e.g., carboxylic acids) to potentially modify its physicochemical properties. Crystallographic analysis would elucidate the specific hydrogen bonding or other intermolecular interactions responsible for the co-crystal formation.

Table 3: Representative Crystallographic Data Parameters

ParameterExample Value (for a similar phenylalkylamine salt)Information Provided
Crystal SystemMonoclinicSymmetry of the unit cell
Space GroupP2₁/cArrangement of molecules in the unit cell
Unit Cell Dimensionsa, b, c (Å); β (°)Size and shape of the repeating unit
Bond Length (C-C aromatic)~1.39 ÅConfirms aromaticity
Bond Length (C-N)~1.47 ÅStandard single bond distance
Torsion Angle (C-C-C-C)VariesDescribes the conformation of the alkyl chain

This interactive table shows typical parameters obtained from an X-ray crystallography experiment, illustrating the type of precise structural data that can be determined.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

Since this compound possesses a stereocenter at the C1 position, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee), which is the measure of the purity of one enantiomer over the other, is critical. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for this purpose. rsc.orgnih.gov

These techniques achieve separation by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates. sigmaaldrich.comsigmaaldrich.com

Chiral HPLC: This is a widely used method for separating the enantiomers of phenylalkylamines. nih.gov

CSPs: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are highly effective. jiangnan.edu.cn Other CSPs, such as those based on cyclodextrins or macrocyclic glycopeptides, can also be employed. sigmaaldrich.com

Mobile Phase: The choice of mobile phase (e.g., mixtures of hexane/isopropanol (B130326) or acetonitrile/water with additives) is optimized to achieve the best resolution between the enantiomeric peaks.

Chiral GC: For volatile compounds or those that can be made volatile through derivatization, chiral GC is an excellent alternative. researchgate.net

Derivatization: The amine groups can be derivatized, for example, with trifluoroacetyl (TFA) groups, to improve volatility and chromatographic performance. nih.gov

CSPs: Cyclodextrin-based capillary columns are commonly used for the enantioseparation of derivatized amines.

The result of a chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of these two peaks.

Table 4: Common Chiral Stationary Phases for Amine Enantioseparation

TechniqueCSP TypePrinciple of SeparationTypical Analytes
HPLCPolysaccharide-based (e.g., Chiralcel® OD)Hydrogen bonding, dipole-dipole, π-π interactionsAromatic amines, alcohols, acids
HPLCMacrocyclic Glycopeptide (e.g., Chirobiotic™ T)Inclusion complexing, ionic interactionsAmino acids, primary amines
GCCyclodextrin derivatives (e.g., Chiraldex®)Host-guest inclusion complexationVolatile amines, alcohols, esters

This interactive table compares different types of chiral stationary phases used in HPLC and GC for resolving enantiomers.

Spectroscopic Methods for Conformational Analysis (e.g., Circular Dichroism, Vibrational Spectroscopy)

While NMR and X-ray crystallography provide detailed structural information, other spectroscopic techniques are employed to study the molecule's preferred shape or conformation in solution and its response to chiral environments.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acs.org The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or standards. The technique is highly sensitive to the three-dimensional structure of the molecule, particularly the spatial arrangement of chromophores like the phenyl ring. The Cotton effects observed in the CD spectrum are directly related to the electronic transitions of the chromophore perturbed by the chiral center. nih.gov

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. rsc.org While standard IR and Raman are not inherently sensitive to chirality, their chiroptical counterparts are.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques measure the differential absorption (VCD) or scattering (ROA) of circularly polarized infrared or Raman light, respectively. colab.ws Every vibrational mode of a chiral molecule can have a VCD and ROA signal, providing a rich fingerprint of its 3D structure. researchgate.net By comparing experimental VCD/ROA spectra with those predicted by quantum chemical calculations for different possible conformers, the dominant solution-phase conformation of this compound can be determined. rsc.org This approach has been successfully applied to related molecules like amphetamine and methamphetamine to detail their conformational populations. rsc.org

Table 5: Spectroscopic Techniques for Conformational and Chiral Analysis

TechniquePrincipleInformation Obtained
Circular Dichroism (CD)Differential absorption of circularly polarized UV-Vis lightAbsolute configuration, electronic transitions
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized IR lightSolution-phase conformation, absolute configuration
Raman Optical Activity (ROA)Differential scattering of circularly polarized Raman lightSolution-phase conformation, absolute configuration

This interactive table outlines spectroscopic methods that provide insights into the chiral and conformational properties of the molecule.

Theoretical and Computational Chemistry of 3 Amino 1 Phenylpropyl Dimethylamine

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

Conformational Landscapes: (3-Amino-1-phenylpropyl)dimethylamine is a flexible molecule with several rotatable bonds. This flexibility allows it to adopt a wide range of different three-dimensional shapes or conformations. MD simulations can explore this "conformational landscape" by simulating the molecule's movements over nanoseconds to microseconds. mdpi.com This allows for the identification of the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformations is essential, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

Table 2: Typical Parameters for an MD Simulation of this compound in Water

ParameterTypical Value/MethodPurpose
Force FieldCHARMM, AMBER, OPLSDefines the potential energy function for all atoms and bonds. researchgate.net
Solvent ModelTIP3P WaterRepresents the aqueous environment explicitly.
System Size~5000 atoms (1 solute + ~1600 water molecules)Ensures the solute does not interact with its periodic images.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature298 K (25 °C)Simulates conditions at room temperature.
Pressure1 atmSimulates standard atmospheric pressure.
Simulation Time100 ns - 1 µsProvides sufficient time to sample conformational space. nih.gov
Time Step2 fsThe interval between successive steps in the simulation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation, and its parameters can be predicted with reasonable accuracy. frontiersin.org

NMR Chemical Shift Prediction: The prediction of 1H and 13C NMR chemical shifts is a multi-step process. github.io First, a conformational search is performed using methods like molecular mechanics or MD simulations to identify low-energy conformers of this compound. For each of these conformers, the magnetic shielding tensors are calculated using a quantum mechanical method, typically DFT (e.g., using the WP04 functional, which is optimized for 1H shifts). github.io The final predicted spectrum is an average of the spectra of the individual conformers, weighted by their Boltzmann population at a given temperature. github.io These predicted shifts can then be compared to an experimentally obtained NMR spectrum. A good correlation between predicted and experimental data provides strong evidence for the correct structural assignment. Discrepancies may indicate the presence of conformational isomers or other structural features not accounted for in the model. reddit.com Machine learning algorithms are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. nih.gov

Table 3: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (ppm) for this compound

Proton GroupPredicted Shift (ppm)Experimental Shift (ppm)Difference (ppm)
Phenyl (aromatic)7.25 - 7.407.28 - 7.42<0.05
CH (benzylic)3.303.35-0.05
CH2 (adjacent to CH)2.102.12-0.02
CH2 (adjacent to NH2)2.852.90-0.05
N(CH3)22.252.28-0.03
NH21.501.55-0.05

Structure-Reactivity Relationship (SAR) Theoretical Models for this compound and Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov These models are crucial in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced properties.

QSAR Models: QSAR models are mathematical equations that relate the variation in biological activity within a series of compounds to changes in their physicochemical properties, which are quantified by molecular descriptors. mdpi.com These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific biological target. This would involve synthesizing or computationally generating a set of analogues with variations in substituents on the phenyl ring or modifications to the aminopropyl chain.

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed picture by considering the 3D properties of the molecules. mdpi.com In these methods, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. Statistical methods are then used to correlate these field values with the observed biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA map might show that a bulky, electron-withdrawing group at a specific position on the phenyl ring is favorable for activity.

Table 4: Examples of Molecular Descriptors for a QSAR Study of this compound Analogues

Descriptor ClassSpecific DescriptorProperty Represented
ElectronicHOMO/LUMO EnergyElectron donating/accepting ability.
ElectronicPartial Atomic ChargesDistribution of charge within the molecule.
StericMolecular VolumeThe space occupied by the molecule.
StericMolar RefractivityA measure of both volume and polarizability.
HydrophobicLogP (Partition Coefficient)Lipophilicity and ability to cross cell membranes.
TopologicalWiener IndexMolecular branching and compactness.

Ligand-Target Interaction Modeling at the Molecular Level (General Principles and Methodologies)

Understanding how a small molecule like this compound binds to a biological target (e.g., a protein receptor or enzyme) is fundamental to explaining its mechanism of action. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a target. openaccessjournals.comnih.gov

Principles of Molecular Docking: The primary goal of molecular docking is to find the optimal orientation and conformation of a ligand within the binding site of a receptor, forming a stable complex. ijcap.in This process is governed by the principle of complementarity, which includes geometric (shape) matching and energetic (physicochemical) matching. iaanalysis.com Key interactions that stabilize the ligand-receptor complex include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

Docking Methodologies:

Rigid Docking: The simplest approach, where both the ligand and receptor are treated as rigid bodies. iaanalysis.com

Flexible Ligand Docking: The ligand is allowed to be flexible, exploring different conformations, while the receptor remains rigid. This is the most common approach.

Flexible Docking (Induced Fit): Both the ligand and the receptor side chains in the binding site are allowed to be flexible. This is more computationally intensive but can account for the "induced fit" phenomenon, where the receptor changes shape upon ligand binding. computabio.com

The Docking Process: A typical docking workflow involves preparing the 3D structures of the ligand and the target protein, defining the binding site on the protein, and then using a search algorithm (e.g., genetic algorithm, Monte Carlo) to generate a large number of possible binding poses. nih.gov Each pose is then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode. Analysis of this predicted complex can reveal key amino acid residues that interact with the ligand, providing hypotheses for SAR and guiding further drug design. nih.gov

Table 5: Hypothetical Ligand-Target Interactions for this compound from a Docking Simulation

Ligand GroupReceptor ResidueInteraction TypeDistance (Å)
Terminal -NH2Aspartic Acid 110Hydrogen Bond / Salt Bridge2.8
Dimethylamino -N(CH3)2Serine 150Hydrogen Bond3.1
Phenyl RingPhenylalanine 290Pi-Pi Stacking4.5
Phenyl RingLeucine 85Hydrophobic3.9
Propyl ChainValine 112van der Waals3.7

Exploration of 3 Amino 1 Phenylpropyl Dimethylamine As a Molecular Scaffold and Ligand in Advanced Chemical Systems

Utilization of (3-Amino-1-phenylpropyl)dimethylamine as a Chiral Ligand in Asymmetric Catalysis

No specific studies detailing the use of this compound as a chiral ligand in asymmetric catalysis were found in the public domain. While the broader class of chiral 1,3-diamines and phenylalkylamines are known to be effective ligands in various metal-catalyzed reactions, research explicitly employing this particular compound has not been identified. The potential for this molecule to act as a bidentate ligand, coordinating through its two nitrogen atoms, is chemically plausible. However, without experimental data, any discussion of its efficacy, the enantioselectivity it might induce, or the types of reactions it could catalyze would be purely speculative.

Integration of this compound into Complex Organic Syntheses as a Building Block

While commercially available, indicating its use in chemical synthesis, there are no prominent, named organic reactions or syntheses of complex target molecules in the available literature that explicitly cite this compound as a key building block. Its structure suggests it could be used as a precursor for introducing a 1-phenyl-1,3-diaminopropane moiety into a larger molecule. However, specific examples, reaction conditions, and yields for such integrations are not documented in accessible scientific papers or patents.

Supramolecular Chemistry Involving this compound-based Assemblies

There is no available research on the role of this compound in supramolecular chemistry. The molecule possesses functional groups—a primary amine, a tertiary amine, and a phenyl ring—that could potentially participate in non-covalent interactions such as hydrogen bonding and π-stacking, which are fundamental to the formation of supramolecular assemblies. However, no studies have been published that investigate or characterize such assemblies, their formation, or their properties.

Mechanistic Research on Interactions of 3 Amino 1 Phenylpropyl Dimethylamine with Biological Macromolecules: an Academic Perspective

In Vitro Receptor Binding Studies

In vitro receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand (a molecule that binds to a receptor) for a specific biological target. These studies utilize preparations of isolated receptors, often from cell cultures engineered to express a high density of a single receptor type or from homogenized animal tissues. The primary goal is to quantify the strength of the interaction between the ligand and the receptor, which provides a mechanistic basis for the compound's potential biological activity.

The core principle involves a competition assay, where the compound of interest, (3-Amino-1-phenylpropyl)dimethylamine, would be introduced to a preparation containing the target receptor along with a known radiolabeled ligand that has a high affinity for that receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), researchers can calculate the inhibitory constant (Kᵢ). The Kᵢ value is an intrinsic measure of the compound's binding affinity, with lower values indicating a stronger interaction.

A typical research campaign would screen the compound against a panel of receptors, such as monoamine transporters (serotonin, dopamine, norepinephrine), adrenergic receptors, and others, to establish a binding affinity profile. This profile is crucial for understanding which macromolecules the compound interacts with directly.

Despite the foundational nature of these studies, a thorough search of scientific databases indicates that specific in vitro receptor binding affinity data (such as Kᵢ or IC50 values) for this compound has not been published.

Enzyme Inhibition Kinetic Analysis

Enzyme inhibition studies are conducted to understand if a compound can interfere with an enzyme's activity and to elucidate the mechanism of that interference. For a compound like this compound, potential targets could include enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO-A and MAO-B).

Kinetic analysis involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. By plotting this data, for instance using a Lineweaver-Burk plot, researchers can determine the type of inhibition:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

These kinetic studies provide precise constants, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which are altered in predictable ways by different types of inhibitors. This information is critical for a mechanistic understanding of how a compound affects biological pathways. However, there is no available literature detailing enzyme inhibition kinetic analyses performed on this compound.

Molecular Docking and Dynamics Simulations of this compound with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve using the 3D structure of a potential protein target (e.g., a receptor or enzyme) and computationally placing the compound into the protein's binding site. The simulation software calculates a "docking score," which estimates the binding affinity based on forces like hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

These simulations can predict:

Binding Pose: The specific orientation and conformation of the compound within the binding pocket.

Key Interactions: Identification of specific amino acid residues in the protein that form critical bonds or interactions with the compound.

Binding Energy: A theoretical estimation of the strength of the interaction.

Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the compound and protein over time, providing insights into the stability of the predicted binding pose and the flexibility of the protein-ligand complex. No molecular docking or dynamics simulation studies specifically investigating the interactions of this compound with protein targets have been published in the academic literature.

Structure-Activity Relationship Elucidation for Ligand-Target Interactions

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. This is achieved by synthesizing a series of related compounds (analogs) where specific parts of the molecule are systematically modified.

For this compound, an SAR study would involve creating analogs by:

Modifying the phenyl ring with different substituents (e.g., fluoro, chloro, methoxy (B1213986) groups).

Altering the length of the propyl chain.

Changing the amine groups (e.g., from dimethylamine (B145610) to diethylamine, or modifying the primary amine).

Each of these new analogs would then be subjected to binding or activity assays (as described in sections 8.1 and 8.2). By comparing the results across the series of compounds, researchers can deduce which chemical features are essential for binding and which can be modified to enhance affinity or selectivity. These studies are purely focused on the chemical features that govern the binding mechanism. The establishment of a clear SAR is contingent on the availability of binding and activity data for a series of related compounds, which does not exist for this compound.

Biophysical Characterization of this compound Binding Events

Biophysical techniques provide direct, quantitative measurements of the interactions between a ligand and its target macromolecule. Unlike cell-based assays, these methods use purified components in a controlled environment to dissect the binding event.

Key techniques include:

Isothermal Titration Calorimetry (ITC): This method measures the heat released or absorbed during a binding event. ITC is the gold standard for determining the thermodynamic properties of an interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). This provides a complete thermodynamic profile of the binding mechanism.

Surface Plasmon Resonance (SPR): SPR measures the binding of a ligand to a target immobilized on a sensor surface in real-time. This technique provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₒ), in addition to the binding affinity (Kₒ).

These methods offer a deep mechanistic understanding of the binding event, complementing data from other assays. A review of scientific literature shows no published biophysical characterization of binding events involving this compound.

Table of Mentioned Compounds

Compound Name
This compound
Serotonin
Dopamine

Future Directions and Emerging Research Avenues in 3 Amino 1 Phenylpropyl Dimethylamine Chemistry

Development of Next-Generation Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure (3-Amino-1-phenylpropyl)dimethylamine and its derivatives is paramount for their application in fields where stereochemistry dictates function. Current research is focused on developing more efficient, scalable, and sustainable stereoselective methods.

Key emerging strategies include:

Asymmetric Biocatalysis : The use of enzymes, such as transaminases, offers a green and highly selective alternative to traditional chemical catalysis. Multi-enzymatic cascade systems, which can shift reaction equilibria and minimize by-product formation, are particularly promising for the asymmetric synthesis of chiral amines from prochiral ketones mdpi.com. This approach could be adapted for the synthesis of this compound, offering high enantiomeric excess under mild reaction conditions.

Chiral Auxiliary-Mediated Synthesis : Asymmetric Michael additions utilizing removable chiral auxiliaries represent a robust method for establishing stereocenters. For instance, S-1-Phenylethylamine has been successfully employed as both a source of amine and a stereocontrolling agent in the synthesis of non-natural amino acids, providing a template for similar applications with the this compound core nih.gov.

Stereospecific Ring-Opening Reactions : The use of chiral precursors, such as enantiomerically enriched aziridines, allows for the synthesis of complex amino compounds through highly stereospecific ring-opening reactions mdpi.com. This strategy could be employed to generate diverse derivatives of this compound by reacting a suitable chiral aziridine (B145994) precursor with various nucleophiles.

Table 1: Comparison of Emerging Stereoselective Synthetic Methodologies

Methodology Advantages Potential Challenges
Asymmetric Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendly. Enzyme stability and availability, substrate scope limitations.
Chiral Auxiliaries Well-established, reliable stereocontrol, predictable outcomes. Requires additional steps for auxiliary attachment and removal, atom economy can be low.

| Stereospecific Ring-Opening | High stereospecificity, access to diverse functionalities. | Synthesis of chiral precursors can be complex, regioselectivity control. |

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For the this compound scaffold, advanced computational models can provide deep insights into its behavior, guiding experimental design and saving significant resources.

Future computational efforts will likely focus on:

Molecular Docking and Dynamics : While docking studies are used to predict the binding of ligands to protein targets, such as the use of citalopram (B1669093) analogues to probe serotonin transporter sites, the next step involves using molecular dynamics (MD) simulations nih.gov. MD can model the dynamic behavior of the molecule within a binding pocket over time, providing a more accurate picture of key interactions and binding stability.

Quantum Mechanics (QM) for Reactivity Prediction : QM calculations can be used to model electronic structure, reaction pathways, and transition states. This allows for the prediction of the most likely sites of reaction, the feasibility of novel chemical transformations, and the influence of substituents on reactivity.

Predictive SAR Modeling : By combining computational descriptors with experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models can predict the biological activity or material properties of novel, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis.

Table 2: Applications of Advanced Computational Methods

Computational Method Application Area Information Gained
Molecular Dynamics (MD) Ligand-Receptor Interactions Binding stability, conformational changes, solvent effects.
Quantum Mechanics (QM) Reaction Mechanism Studies Transition state energies, reaction barriers, regioselectivity.

| QSAR Modeling | Virtual Screening | Predicted activity/properties of new derivatives. |

Exploration of Novel Chemical Transformations Utilizing the this compound Scaffold

The reactivity of this compound is largely centered on its two amine groups. Future research will aim to expand this chemical repertoire by exploring transformations at other positions of the molecule.

Promising avenues for exploration include:

Late-Stage C-H Functionalization : Directing groups can be used to activate and functionalize the C-H bonds of the phenyl ring. This powerful strategy allows for the introduction of new substituents (e.g., halogens, alkyls, aryls) in the final stages of a synthetic sequence, enabling the rapid generation of a library of diverse analogues.

Intramolecular Cyclization Reactions : The inherent structure of the scaffold, with its propyl chain linking two distinct functionalities, makes it an ideal candidate for intramolecular cyclization reactions. Inspired by transformations in related systems, this could lead to the synthesis of novel heterocyclic structures, such as azlactones or other ring systems with unique properties nih.gov.

Multicomponent Reactions (MCRs) : Designing MCRs that incorporate the this compound scaffold would be a highly efficient method for building molecular complexity. By reacting the scaffold with two or more other components in a single step, novel and complex molecular architectures can be accessed with high atom economy.

Table 3: Potential Novel Chemical Transformations

Transformation Type Target Site Potential Outcome
C-H Functionalization Phenyl Ring Introduction of diverse substituents for SAR studies.
Intramolecular Cyclization Amine groups and propyl chain Formation of novel heterocyclic scaffolds.

| Multicomponent Reactions | Primary/Tertiary Amines | Rapid construction of complex molecules. |

Integration of this compound Derivatives into Materials Science and Nanotechnology

The unique structural features of this compound make its derivatives attractive candidates for applications in materials science and nanotechnology.

Emerging research directions include:

Development of Fluorescent Probes : The incorporation of a dimethylamino group attached to an aromatic ring can lead to compounds that exhibit intramolecular charge transfer (ICT) fluorescence nih.gov. This property is highly sensitive to the local environment, making derivatives of this compound potential candidates for fluorescent sensors or probes for biological imaging.

Surface Functionalization of Nanomaterials : The amine groups can be used to anchor the molecule onto the surface of nanoparticles (e.g., gold, silica (B1680970), quantum dots). This functionalization can impart new properties to the nanomaterials, such as improved dispersibility, chirality, or the ability to bind specific targets.

Incorporation into Polymeric Structures : Derivatives of the scaffold can be designed as monomers and incorporated into polymers. This could lead to the creation of functional materials, such as chiral stationary phases for chromatography, stimuli-responsive hydrogels, or polymers with catalytic activity.

Table 4: Applications in Materials Science and Nanotechnology

Application Area Relevant Molecular Property Potential Function
Fluorescent Sensors Intramolecular Charge Transfer (ICT) Detection of ions, pH, or biomolecules.
Functional Nanomaterials Amine groups for surface binding Targeted drug delivery, catalysis, bio-sensing.

| Advanced Polymers | Chiral scaffold, reactive amines | Chiral separations, smart materials. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-Amino-1-phenylpropyl)dimethylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Three primary routes are validated for synthesizing aminopropyl derivatives:

  • Delepin (Sommelet) reaction : Produces amines via reductive alkylation but may require stringent pH control.
  • Aminolysis of phthalimidopropyl intermediates : Requires hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield free amines.
  • Catalytic reduction of azidopropyl precursors : Hydrogenation with Pd/C or Raney Ni at 1–3 atm H₂ ensures high selectivity but demands inert atmospheres to avoid side reactions.
  • Yields exceeding 70% are achievable with optimized catalyst loading (5–10 mol%) and solvent polarity (e.g., THF vs. DMF) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Prioritize:

  • ¹H/¹³C NMR : Identify dimethylamino (-N(CH₃)₂) and phenyl proton environments (δ 2.2–2.5 ppm for N-CH₃; δ 7.2–7.5 ppm for aromatic protons).
  • FT-IR : Confirm NH stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • DFT calculations : Predict electronic transitions and vibrational modes for cross-validation with experimental data .

Advanced Research Questions

Q. How can researchers optimize catalytic efficiency when using this compound in dehydrogenation reactions?

  • Methodological Answer :

  • Kinetic profiling : Measure turnover frequency (TOF) under varying catalyst concentrations (0.5–2.0 mol%) and temperatures (25–50°C). For example, Ru(4%)@Cellulose nanoparticles achieve TOF = 122.56 mol H₂/(molRu·h), outperforming homogeneous catalysts .
  • Activation energy (Eₐ) : Calculate via Arrhenius plots using rate constants (k) derived from H₂ evolution curves.
  • Substrate-to-catalyst ratio : Maintain >100:1 to minimize catalyst poisoning.

Q. What methodological approaches resolve contradictions in catalytic performance data (e.g., homogeneous vs. heterogeneous behavior)?

  • Methodological Answer :

  • Poisoning experiments : Introduce Hg(0) or CS₂ to deactivate heterogeneous catalysts (e.g., nanoparticle surfaces). A >50% drop in TOF confirms heterogeneity .
  • Hot filtration test : Remove catalyst mid-reaction; continued H₂ release indicates homogeneous contribution.
  • TEM/XPS post-reaction : Assess nanoparticle aggregation or leaching to distinguish degradation pathways.

Q. How do computational methods like DFT aid in predicting reactivity and electronic properties of derivatives?

  • Methodological Answer :

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT reveals charge transfer between dimethylamino and carbonyl groups .
  • Validation : Cross-correlate computed IR/NMR spectra with experimental data (RMSD <5%).

Q. What strategies mitigate instability issues (e.g., discoloration) during storage or reactions?

  • Methodological Answer :

  • Inert storage : Use argon-purged vials at –20°C to prevent oxidation.
  • Stabilizers : Add radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) in polar aprotic solvents (DMF, DMSO).
  • Light exclusion : Amber glassware prevents photodegradation, critical for analogs like 1-[3-(α-naphthylamino)propyl]thymine .

Q. How does structural modification influence interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Screen against protein databases (PDB) to identify binding pockets.
  • In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify affinity for targets like kinases or GPCRs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.